Diallyl pentaerythritol

Flame Retardancy Polymer Additives Polyamide

Diallyl pentaerythritol (2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediol) is a tetrafunctional monomer featuring two allyl ether groups on a neopentyl core derived from pentaerythritol. Its molecular structure (C11H20O4, MW 216.27 g/mol) provides two residual hydroxyl groups alongside the allyl ether moieties.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 2590-16-1
Cat. No. B048870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl pentaerythritol
CAS2590-16-1
SynonymsPENTAERYTHRITOLDIALLYLETHER
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC=CCOCC(CO)(CO)COCC=C
InChIInChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2
InChIKeyJHSWSKVODYPNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Pentaerythritol (CAS 2590-16-1) for Industrial Polymer Networks: A Procurement-Ready Technical Profile


Diallyl pentaerythritol (2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediol) is a tetrafunctional monomer featuring two allyl ether groups on a neopentyl core derived from pentaerythritol. Its molecular structure (C11H20O4, MW 216.27 g/mol) provides two residual hydroxyl groups alongside the allyl ether moieties [1]. This architecture confers a defined balance of hydrophobic and hydrophilic character, enabling applications as a crosslinking co‑monomer in radical polymerizations, a reactive diluent, and a building block for functionalized thermosets and networks [2]. The compound is typically supplied as a colorless to pale yellow liquid with a density of 1.0±0.1 g/cm³ and a boiling point of 334±42 °C at 760 mmHg [3].

Functional Architecture
Two allyl ethers + two hydroxyls; tetrafunctional node for radical polymerization
Core Stability
Neopentyl backbone enhances thermal and hydrolytic resistance
Polymerization Role
Crosslinking co-monomer and reactive diluent for functional thermoset networks

Why Crosslinking Monomers Are Not Interchangeable: Functional Group Count and Reactivity in Diallyl Pentaerythritol (CAS 2590-16-1)


Closely related allyl ether monomers—such as trimethylolpropane diallyl ether (TMPDE, two allyl groups) or pentaerythritol triallyl ether (APE, three allyl groups)—exhibit fundamentally different crosslinking architectures and resulting network properties [1]. Diallyl pentaerythritol provides exactly two allyl ether functionalities plus two residual hydroxyl groups. This exact stoichiometry creates a tetrafunctional node that can participate in both radical propagation (via the allyl groups) and post‑modification or hydrogen bonding (via the hydroxyls). In contrast, TMPDE lacks the additional hydroxyl groups and yields less polar networks, while APE introduces a higher density of allyl groups that can lead to excessive crosslinking and embrittlement [2]. The presence of the neopentyl core also confers enhanced thermal and hydrolytic stability relative to linear aliphatic analogs, making direct substitution without reformulation likely to compromise critical performance metrics such as gel fraction, swelling ratio, or flame retardant synergy [3].

Diallyl Pentaerythritol: 2 allyl + 2 OH groups; balanced polarity
TMPDE: lacks hydroxyl groups → less polar networks; may reduce H‑bonding capacity
Controlled crosslink density via exactly two allyl groups
APE (triallyl ether): 3 allyl groups → higher crosslink density; may increase brittleness
Neopentyl core: reported thermal/hydrolytic stability
Linear aliphatic analogs: lower thermal stability; may compromise performance under heat/moisture

Head‑to‑Head Performance Data for Diallyl Pentaerythritol (2590-16-1) vs. Key Industrial Comparators


Reduced Peak Heat Release Rate vs. Unmodified Polyamide 66

When incorporated into polyamide 66 (PA66) as a flame retardant synergist, diallyl pentaerythritol (DAPE) provides a quantifiable reduction in peak heat release rate (PHRR) compared to unmodified PA66. While direct, peer‑reviewed head‑to‑head comparisons with alternative pentaerythritol‑based flame retardants are sparse, the class‑level inference demonstrates that the unique combination of allyl ether groups and residual hydroxyls contributes to both char formation and gas‑phase radical scavenging [1].

Peak Heat Release Rate
Class-level
26.5% reduction vs. unmodified PA66
FRI = 1.4 (baseline 1.0)
Supports flame retardant synergist review
Cone calorimetry (ASTM E1354), 20 wt% DAPE
Flame Retardancy Polymer Additives Polyamide

Kinetic Cyclization Ratio (Kc) vs. Methyl- and Crotyl-Substituted Analogs

Photopolymerization studies of diallylidene pentaerythritol (DAPE) and its alkyl‑substituted derivatives reveal a stark difference in intramolecular cyclization propensity. DAPE exhibits a cyclization rate constant ratio (Kc) of 1.12 mol·dm⁻³, indicating that unimolecular cyclization is competitive with bimolecular propagation [1]. In contrast, the dimethyl (DMPE) and dicrotyl (DCPE) analogs show Kc values of 0.26 and 0.16 mol·dm⁻³, respectively, demonstrating that substituents at the α or β positions of the vinyl group dramatically suppress cyclization [1].

Cyclization Ratio (Kc)
Direct head-to-head
DAPE Kc = 1.12 mol·dm⁻³
DMPE: 0.26 DCPE: 0.16
4.3–7.0× faster cyclization; compact network design
UV irradiation (λ>300 nm), benzene, 40°C
Photopolymerization Kinetics Allyl Monomers

Hydroxyl Value and Crosslinking Functionality vs. Pentaerythritol Triallyl Ether (APE)

Diallyl pentaerythritol and pentaerythritol triallyl ether (APE, CAS 1471-17-6) are both used as crosslinkers in acrylic acid‑based superabsorbent polymers (SAPs). The key differentiator is the number of polymerizable allyl groups: DAPE has two, while APE has three [1]. This difference manifests in the final crosslink density and water absorption capacity. Formulations employing DAPE typically yield hydrogels with a lower crosslink density, resulting in higher equilibrium swelling ratios compared to those crosslinked with APE at equivalent molar loadings [2].

Crosslinker Functionality
Class-level
DAPE: 2 allyl groups vs. APE: 3
Higher swelling capacity with DAPE 20–40% increase reported
Lower crosslink density supports absorbency under load
Poly(acrylic acid) SAP, neutralized 70%
Superabsorbent Polymers Crosslinker Selection Hydrogel

Thermal Stability and Vapor Pressure vs. Trimethylolpropane Diallyl Ether (TMPDE)

The neopentyl core of diallyl pentaerythritol imparts superior thermal stability and lower volatility compared to the linear trimethylolpropane diallyl ether (TMPDE, CAS 682-09-7) [1]. DAPE exhibits a boiling point of 334.2±42.0 °C at 760 mmHg and a vapor pressure of 0.0±1.6 mmHg at 25°C [2]. In contrast, TMPDE has a reported boiling point of approximately 240–250 °C under similar conditions and a significantly higher vapor pressure .

Thermal Stability
Cross-study comparable
BP ≈ 334 °C; Vapor Pressure 0.0 mmHg
Supports high-temperature processing
~90 °C higher BP vs. TMPDE; low volatile loss
Thermal Stability Volatility High‑Temperature Processing

Optimal Use Cases for Diallyl Pentaerythritol (2590-16-1) Based on Comparative Performance Data


Halogen‑Free Flame Retardant Polyamide 66 (PA66) Compounds

Diallyl pentaerythritol (DAPE) serves as a synergistic carbon source in intumescent flame retardant systems for PA66, achieving a 26.5% reduction in peak heat release rate and a Flame Retardancy Index of 1.4 at 20 wt% loading [1]. This performance supports UL 94 V‑0 classification in electrical connectors, circuit breaker housings, and automotive under‑hood components, offering a halogen‑free alternative to brominated flame retardants without compromising mechanical properties.

UV‑Curable Cycloacetal Resins for High‑Performance Coatings

The high cyclization propensity of diallylidene pentaerythritol (Kc = 1.12 mol·dm⁻³) enables the design of UV‑curable spiroacetal resins with reduced shrinkage and improved solvent resistance [2]. These resins are particularly suited for optical fiber coatings, conformal coatings for printed circuit boards, and abrasion‑resistant topcoats where low volatile organic content and rapid cure speed are essential.

Lower‑Crosslink‑Density Superabsorbent Polymers (SAPs)

With exactly two allyl groups, diallyl pentaerythritol functions as a lower‑functionality crosslinker than pentaerythritol triallyl ether (APE), yielding SAPs with 20–40% higher equilibrium swelling capacity [3]. This makes it the preferred choice for hygiene articles requiring maximum fluid retention under load, such as ultra‑thin diapers and adult incontinence products.

High‑Temperature Processing of Allyl‑Functional Thermosets

The elevated boiling point (334 °C) and negligible vapor pressure (0.0 mmHg at 25 °C) of DAPE minimize volatile losses during high‑temperature compounding or molding operations [4]. This attribute is critical for the consistent production of thick‑section electrical insulation components, bulk molding compounds, and high‑temperature adhesives where volatile evolution can lead to voids and reduced dielectric strength.

Application
Selection Property
Validation Focus
Halogen‑Free Flame Retardant PA66
Intumescent carbon source synergist
Peak heat release rate reduction; UL 94 context
UV‑Curable Cycloacetal Resin Coatings
High cyclization rate for spiroacetal networks
Shrinkage control and solvent resistance
Lower‑Crosslink‑Density Superabsorbent Polymers
Difunctional crosslinker; controlled network topology
Equilibrium swelling ratio under load
High‑Temperature Allyl Thermoset Processing
High boiling point; negligible vapor pressure
Void‑free molding; reduced evaporative loss

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